1,3,5-Tris(2-methylphenyl)benzene
Description
Overview of 1,3,5-Triarylbenzene Frameworks
The 1,3,5-triarylbenzene framework is a key structural motif in the design of star-shaped molecules. This arrangement involves a central benzene (B151609) ring substituted at the 1, 3, and 5 positions with aryl groups. This substitution pattern leads to a propeller-like, C3-symmetric geometry. The steric interactions between the ortho-hydrogens of the central and peripheral rings force the aryl groups to twist out of the plane of the central benzene ring, resulting in a non-coplanar structure. This inherent non-planarity is crucial in preventing close packing and crystallization in the solid state, which is often beneficial for the performance of organic electronic devices.
Research Significance of 1,3,5-Tris(2-methylphenyl)benzene within C3-Symmetric Molecular Systems
Within the broader family of C3-symmetric molecules, this compound holds particular research significance. researchgate.netrsc.orgresearchgate.net The presence of methyl groups at the ortho-positions of the peripheral phenyl rings introduces additional steric hindrance, further enhancing the non-planar nature of the molecule. This specific substitution pattern significantly influences the compound's physical and chemical properties. Molecules with C3 symmetry are of great interest due to their potential applications in asymmetric catalysis, molecular recognition, and the construction of supramolecular architectures. researchgate.netresearchgate.net The defined and predictable geometry of C3-symmetric molecules like this compound makes them excellent building blocks for creating larger, well-defined nanostructures. rsc.org
Scope and Research Objectives in Contemporary Organic Materials Chemistry
Contemporary research in organic materials chemistry is focused on developing new materials with tailored properties for specific applications. The study of this compound and related compounds is driven by the goal of understanding the intricate relationship between molecular structure and material function. Key research objectives include the development of efficient synthetic routes to these molecules and a thorough investigation of their photophysical and electronic properties. nih.gov There is a growing interest in compounds that exhibit high chemical and photophysical stability, along with high quantum yields, for potential technological applications. nih.gov The unique architecture of this compound makes it a valuable model compound for exploring fundamental structure-property relationships in C3-symmetric systems and for designing next-generation organic electronic materials.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₄ | sigmaaldrich.com |
| Molecular Weight | 348.48 g/mol | sigmaaldrich.com |
| CAS Number | 87226-88-8 | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 132-136 °C | sigmaaldrich.com |
| Assay | 97% | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tris(2-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24/c1-19-10-4-7-13-25(19)22-16-23(26-14-8-5-11-20(26)2)18-24(17-22)27-15-9-6-12-21(27)3/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLTGIQCDVQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C3=CC=CC=C3C)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434707 | |
| Record name | 1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87226-88-8 | |
| Record name | 1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87226-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1,3,5 Tris 2 Methylphenyl Benzene and Analogues
Cyclotrimerization Routes to 1,3,5-Triarylbenzenes
Cyclotrimerization reactions, which involve the [2+2+2] cycloaddition of three unsaturated molecules, represent a direct and atom-economical approach to forming a benzene (B151609) ring. wikipedia.org This strategy has been extensively explored for the synthesis of 1,3,5-triarylbenzenes.
Transition Metal-Catalyzed Alkyne and Ketone Cyclotrimerization
The cyclotrimerization of alkynes catalyzed by transition metal complexes is a powerful method for constructing substituted benzene rings. rsc.org This reaction can be catalyzed by various transition metals, including nickel, cobalt, and palladium. wikipedia.org The mechanism generally involves the formation of a metallacyclopentadiene intermediate from two alkyne molecules, followed by the insertion of a third alkyne molecule to form the aromatic ring. wikipedia.org For the synthesis of 1,3,5-trisubstituted benzenes, the cyclotrimerization of terminal alkynes is particularly relevant.
Similarly, the self-condensation of acetophenone (B1666503) and its derivatives can yield 1,3,5-triarylbenzenes. sapub.org This transformation can be catalyzed by various Lewis acids, including copper(II) chloride. sapub.org The reaction proceeds through the self-condensation of the ketone to form a trimer, which then aromatizes to the 1,3,5-triarylbenzene. sapub.org
Table 1: Examples of Transition Metal-Catalyzed Cyclotrimerization
| Catalyst System | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄/CuI | Phenylacetylene | 1,3,5-Triphenylbenzene (B1329565) | - | wikipedia.org |
| Co₂(CO)₈ | Diphenylacetylene | Hexaphenylbenzene | - | wikipedia.org |
| CuCl₂ | Acetophenone | 1,3,5-Triphenylbenzene | - | sapub.org |
Yields were not always specified in the provided search results.
Acid-Catalyzed Condensation and Cyclization Reactions
Acid-catalyzed condensation of substituted acetophenones is a well-established method for preparing 1,3,5-triarylbenzenes. acs.org Various acid catalysts have been employed, including sulfuric acid, hydrogen chloride, and p-toluenesulfonic acid monohydrate. acs.orgarkat-usa.org The reaction involves the acid-catalyzed self-condensation of three molecules of the acetophenone derivative. A significant advantage of this method is that water is often the only byproduct, making it an environmentally friendly approach. For instance, the cyclotrimerization of 2-methylacetophenone using a solid acid catalyst can produce 1,3,5-Tris(2-methylphenyl)benzene.
In some cases, the condensation of 1,3-bis(silyl enol ethers) with acid chlorides under mild conditions can afford 1,3,5-tricarbonyl derivatives, which can be precursors to 1,3,5-triarylbenzenes. nih.govorganic-chemistry.org
Regioselectivity and Isomer Control Strategies
A key challenge in the cyclotrimerization of unsymmetrical alkynes is controlling the regioselectivity to favor the desired 1,3,5-substituted isomer over the 1,2,4-substituted counterpart. wikipedia.org The steric bulk of the substituents on the alkyne and the nature of the catalyst can influence the regiochemical outcome. wikipedia.org Some catalytic systems have been developed to achieve complete regioselectivity. For example, an indium(III)-catalyzed cyclotrimerization of alkynes in the presence of 2-iodophenol (B132878) has been reported to produce 1,3,5-substituted benzenes with excellent yields and complete regioselectivity. nih.gov Similarly, p-toluenesulfonic acid monohydrate has been shown to catalyze the regioselective synthesis of 1,3,5-trisubstituted benzenes from alkynes under solvent-free conditions. arkat-usa.org
Cross-Coupling Chemistry for Aryl-Aryl Bond Construction
Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. These methods offer a versatile approach to constructing the 1,3,5-triarylbenzene core by sequentially or convergently coupling aryl precursors.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a widely used method for forming aryl-aryl bonds. libretexts.org It typically involves the reaction of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is known for its mild conditions and high functional group tolerance. nih.gov
For the synthesis of 1,3,5-triarylbenzenes, a common strategy involves the coupling of a 1,3,5-trihalobenzene with an appropriate arylboronic acid. For example, 1,3,5-Tris(p-formylphenyl)benzene has been synthesized via the Suzuki coupling of 1,3,5-tribromobenzene (B165230) with 4-formylphenylboronic acid. chemicalbook.com The synthesis of this compound can be achieved by coupling 1,3,5-tribromobenzene with 2-methylphenylboronic acid using a palladium catalyst like Pd(PPh₃)₄.
Table 2: Suzuki-Miyaura Coupling for 1,3,5-Triarylbenzene Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3,5-Tribromobenzene | 4-Formylphenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 1,3,5-Tris(p-formylphenyl)benzene | 81 | chemicalbook.com |
| 1,3,5-Tribromobenzene | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | This compound | - |
Yields were not always specified in the provided search results.
Sonogashira Cross-Coupling for Ethynyl-Substituted Derivatives
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is particularly useful for synthesizing ethynyl-substituted aromatic compounds, which can serve as precursors to more complex structures.
For instance, 1,3,5-triethynylbenzene (B1295396) can be coupled with various aryl iodides using a copper-free Sonogashira reaction catalyzed by [Pd(PPh₃)₄] to create conjugated microporous polymers. nih.gov While not a direct synthesis of this compound, this methodology highlights the utility of Sonogashira coupling in constructing complex architectures based on the 1,3,5-trisubstituted benzene core. The resulting ethynyl (B1212043) derivatives can potentially undergo further transformations, such as cyclotrimerization reactions, to build even larger and more intricate molecular structures.
Derivatization and Functionalization Approaches
The derivatization of this compound and its analogues is a key strategy to modulate their physical and chemical characteristics. Functional groups can be introduced onto the peripheral phenyl rings or the central benzene core, leading to a diverse range of new molecules with tailored functionalities.
Halogenation and Subsequent Nucleophilic Substitution Reactions
Halogenation of aromatic compounds like benzene and its derivatives is a fundamental electrophilic aromatic substitution reaction. libretexts.org The introduction of halogen atoms onto the this compound scaffold can be achieved, typically requiring a catalyst such as iron or aluminum halides (e.g., FeCl₃, AlCl₃) for reactions with chlorine or bromine at room temperature. chemguide.co.uk These reactions lead to the substitution of hydrogen atoms on the aromatic rings with halogen atoms. chemguide.co.uk For instance, the reaction of benzene with chlorine in the presence of a catalyst yields chlorobenzene. chemguide.co.uk
The position of halogenation on the this compound molecule can be influenced by the reaction conditions. Substitution can occur on the central benzene ring or on the peripheral o-tolyl groups. The presence of the methyl groups on the peripheral rings directs incoming electrophiles to the ortho and para positions of those rings.
Once halogenated, these derivatives can undergo nucleophilic substitution reactions, although aryl halides are generally less reactive than alkyl halides in such reactions. libretexts.org The reactivity of aryl halides towards nucleophilic substitution is significantly enhanced by the presence of electron-withdrawing groups, such as nitro groups, at the ortho and para positions relative to the halogen. libretexts.org This enhancement is attributed to the stabilization of the negatively charged intermediate formed during the reaction. libretexts.org
Synthesis of Phosphine (B1218219) and Phosphonic Acid Analogues
The introduction of phosphorus-containing functional groups, such as phosphine and phosphonic acid moieties, onto the 1,3,5-triarylbenzene framework leads to ligands with interesting coordination properties and materials with unique electronic and structural characteristics.
Phosphine Analogues: Tris(2-methylphenyl)phosphine, also known as tri-o-tolylphosphine, is a well-known organophosphorus compound with the formula P(C₆H₄CH₃)₃. nih.govwikipedia.org It is a white, water-insoluble solid that is soluble in organic solvents. wikipedia.org This phosphine ligand is characterized by a large cone angle of 194°, which influences the geometry and reactivity of its metal complexes. wikipedia.org Tri(o-tolyl)phosphine is utilized as a ligand in various catalytic reactions, including the Suzuki reaction and ruthenium-catalyzed direct amination of alcohols. thermofisher.kr
Phosphonic Acid Analogues: The synthesis of phosphonic acid derivatives of triarylbenzenes can create versatile building blocks for metal-organic frameworks (MOFs) and other supramolecular assemblies. For instance, (Benzene-1,3,5-triyl)tris(phosphonic acid) can be synthesized and acts as a hydrogen bond donor and acceptor, forming complex three-dimensional hydrogen-bonded networks. researchgate.net Another related compound is ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid), which serves as a linker in the construction of phosphate-based MOFs. chemscene.comambeed.com
Modification for Tunable Optoelectronic Properties
The optoelectronic properties of 1,3,5-triarylbenzene derivatives can be finely tuned by introducing various functional groups. These modifications can alter the electronic energy levels (HOMO and LUMO), absorption and emission spectra, and charge transport characteristics of the molecules.
One approach involves the synthesis of star-shaped molecules with a 1,3,5-triazine (B166579) core linked to different heterocyclic moieties. rsc.org For example, novel star-shaped compounds have been synthesized using 2,4,6-tris(4-formylphenoxy)benzaldehyde as a precursor, leading to molecules with potential applications in optoelectronics and electrochromic devices. rsc.org
Another strategy is the introduction of amino groups. For instance, 1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a trigonal ligand used in the construction of covalent organic frameworks (COFs). ossila.com These COFs can exhibit high charge carrier mobility, making them promising for applications in organic electronics. ossila.com The introduction of diphenylamino groups has also been explored, leading to the synthesis of amorphous molecular materials with high glass-transition temperatures. rsc.org
The modification of the peripheral aryl groups also plays a crucial role. For example, the synthesis of 1,3,5-tris(4-nitrophenyl)benzene (B1636164) introduces strong electron-withdrawing nitro groups, which significantly impacts the electronic properties of the molecule. chemicalbook.com
Sustainable Synthesis and Green Chemistry Principles
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like this compound and its derivatives to minimize environmental impact.
One of the most direct and environmentally friendly methods for preparing 1,3,5-trisubstituted benzenes is the cyclotrimerization of acetophenone derivatives. This reaction can be carried out under solvent-free conditions using a heterogeneous catalyst, with water being the only byproduct. For instance, the cyclotrimerization of 2-methylacetophenone at 100°C for 3 hours using a surface-modified nanoclinoptilolite catalyst yields this compound.
Another approach involves the use of copper(II) chloride as a catalyst for the self-condensation of acetophenone and its derivatives. sapub.org This method is considered advantageous due to the low cost, abundance, and ease of use of the copper catalyst. sapub.org
The use of sonochemistry has also emerged as a green synthetic protocol for related heterocyclic compounds like 1,3,5-triazine derivatives. nih.gov This method often uses water as a solvent and can significantly reduce reaction times, with some reactions achieving high yields in as little as 5 minutes. nih.gov Such approaches highlight the potential for developing more sustainable synthetic routes for this compound and its analogues.
Molecular Structure, Conformation, and Solid State Architecture
Conformational Analysis and Steric Hindrance Effects
The steric crowding between the ortho-methyl groups and the adjacent phenyl rings is the dominant factor influencing the molecule's conformation. To alleviate these repulsive interactions, the peripheral rings are forced to twist out of the plane of the central benzene (B151609) ring.
Propeller-Shaped Geometries and Dihedral Angle Investigations
The significant steric hindrance in 1,3,5-Tris(2-methylphenyl)benzene compels the molecule to adopt a non-planar, propeller-shaped geometry. rsc.org This arrangement minimizes the steric clash between the hydrogen atoms of the central ring and the ortho-methyl groups of the peripheral rings. In this conformation, the three peripheral rings are twisted with respect to the central benzene core.
While specific dihedral angles for this compound are not available in the surveyed literature, studies on sterically congested hexaarylbenzenes and other triarylbenzenes suggest that the dihedral angles between the peripheral rings and the central ring would be substantial. rsc.org For instance, in the crystal structure of the related 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the benzotriazolyl moieties are inclined at angles of 82.1° to 88.3° with respect to the central ring. nih.gov It is expected that this compound would exhibit similarly large dihedral angles to achieve a stable, low-energy conformation.
Torsional Dynamics and Rotational Isomerism
The steric barriers that enforce the propeller shape also lead to restricted rotation around the single bonds connecting the peripheral phenyl rings to the central benzene ring. This phenomenon is known as torsional dynamics. At room temperature, conjugated molecules with significant torsional flexibility can exist as a distribution of conformers. nih.gov
The energy barrier to rotation for the o-tolyl groups in this compound is expected to be significant. Research on a related sterically hindered compound, 1-(2-methylphenyl)-2,3,4,5,6-pentaphenylbenzene, has shown that the rotation of the o-tolyl group is slow even at 25 °C in solution. rsc.org This restricted rotation can give rise to the possibility of stable rotational isomers (atropisomers), where the different orientations of the tolyl groups are locked in place. The interconversion between these isomers would require overcoming a significant energy barrier.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional structure of a molecule and its arrangement in the solid state.
Elucidation of Molecular Packing and Crystal Symmetry
A search of the available literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. However, data from related compounds can provide insights into its likely solid-state architecture. For example, the crystal structure of 1,3,5-Tris(4-methylphenyl)benzene, a constitutional isomer, reveals a monoclinic crystal system with the space group P21/c. researchgate.net Given the high symmetry of the this compound molecule, it would be expected to crystallize in a relatively high-symmetry space group. The propeller shape would influence how the molecules pack together in the crystal lattice, likely leading to a complex three-dimensional arrangement that maximizes packing efficiency.
Gas-Phase Electron Diffraction for Molecular Geometry Determination
Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the gas phase, free from the influence of intermolecular packing forces present in the solid state. researchgate.net
No specific gas-phase electron diffraction studies for this compound were found in the surveyed literature. This technique has, however, been successfully applied to determine the structure of other symmetrically substituted benzene derivatives, such as mesitylene (B46885) (1,3,5-trimethylbenzene). researchgate.net A GED study of this compound would be valuable to provide a direct measure of its bond lengths, bond angles, and, crucially, the torsional angles of the peripheral rings in an isolated state. Such data would allow for a direct comparison between the gas-phase and solid-state conformations, highlighting the effects of crystal packing on molecular geometry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₇H₂₄ | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 348.48 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| CAS Number | 87226-88-8 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Physical Form | Solid, powder or crystals | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 132-136 °C | sigmaaldrich.comsigmaaldrich.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1,3,5-Tris(4-methylphenyl)benzene |
| 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene |
| 1-(2-methylphenyl)-2,3,4,5,6-pentaphenylbenzene |
| Mesitylene (1,3,5-trimethylbenzene) |
Polymorphism and Its Structural Determinants
The structural characteristics of this compound, particularly the significant steric hindrance imposed by the ortho-methyl groups on the peripheral phenyl rings, are expected to be a primary determinant of its solid-state packing. This steric crowding forces the phenyl rings to adopt a twisted conformation relative to the central benzene ring, which would fundamentally influence how the molecules arrange themselves in a crystal lattice.
Future research involving systematic crystallization studies under a variety of conditions (e.g., different solvents, temperatures, and pressures) would be necessary to identify and characterize any polymorphs of this compound. Such studies, coupled with detailed single-crystal X-ray diffraction analysis, would be required to elucidate the precise molecular conformations and intermolecular interactions that define its polymorphic landscape.
Electronic Structure and Photophysical Properties
The electronic architecture of 1,3,5-Tris(2-methylphenyl)benzene dictates its interaction with light and its potential for various applications. Key to this is the relationship between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to its electronic transitions.
HOMO-LUMO Energy Gaps and Their Modulation by Substitution
The energy difference between the HOMO and LUMO levels is a critical parameter that governs the electronic properties and reactivity of a molecule. irjweb.comaimspress.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. irjweb.com
Theoretical studies, often employing density functional theory (DFT), are instrumental in calculating these energy gaps. aimspress.combohrium.com For instance, in related imidazole (B134444) derivatives, the HOMO-LUMO gap was found to be a key indicator of the molecule's stability. irjweb.com
The introduction of different substituent groups onto the basic 1,3,5-triphenylbenzene (B1329565) framework can significantly modulate the HOMO-LUMO energy gap. bohrium.com Electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, thereby raising or lowering the HOMO and LUMO energy levels. bohrium.comresearchgate.net This tuning of the energy gap is a powerful strategy for designing molecules with specific electronic and optical properties.
| Compound | Substituent | Gas Phase (eV) | Toluene (eV) | Acetone (eV) | Ethanol (eV) |
|---|---|---|---|---|---|
| 1 | -H | 5.31 | 5.30 | 5.29 | 5.29 |
| 2 | -CH3 | 5.13 | 5.12 | 5.11 | 5.11 |
| 3 | -OH | 5.02 | 5.00 | 4.98 | 4.98 |
| 4 | -Cl | 5.29 | 5.28 | 5.27 | 5.27 |
| 5 | -CF3 | 5.67 | 5.66 | 5.65 | 5.65 |
| 6 | -NO2 | 5.21 | 5.18 | 5.15 | 5.15 |
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular charge transfer (ICT) is a phenomenon where, upon photoexcitation, an electron moves from an electron-donating part of a molecule to an electron-accepting part. bohrium.comnih.gov This process is highly dependent on the molecular structure and the surrounding solvent environment. nih.gov
In derivatives of 1,3,5-triphenylbenzene, the introduction of suitable donor and acceptor groups can facilitate ICT. researchgate.net Natural bond orbital (NBO) analysis is a computational tool used to visualize and quantify these charge transfer interactions, revealing the stabilization of the molecule due to this phenomenon. bohrium.comresearchgate.net The efficiency of ICT can be influenced by the rotational freedom of the substituent groups and the polarity of the solvent. nih.gov
Absorption and Emission Spectroscopy Investigations
Spectroscopic techniques provide a window into the electronic transitions and excited-state behavior of molecules. For this compound and its analogs, UV-visible absorption and fluorescence spectroscopy are particularly revealing.
UV-Visible Absorption Profiles
The UV-visible absorption spectrum of a molecule reveals the wavelengths of light it absorbs, corresponding to electronic transitions from the ground state to various excited states. For benzene (B151609) and its derivatives, substitutions on the ring can cause shifts in the absorption maxima (λmax). chegg.com For example, 1,3,5-trimethylbenzene (mesitylene) shows a slight red-shift in its absorption band compared to benzene. chegg.com
Aromatic dendrimers based on a 2,4,6-triphenyl-1,3,5-triazine (B147588) core, which share structural similarities, exhibit strong absorption maxima around 250 nm and 325 nm, attributed to π-π* transitions of the benzene and triazine moieties. nih.gov Similarly, 1,3,5-triphenylbenzene has a reported excitation peak at 252 nm. aatbio.com
Fluorescence and Phosphorescence Emission Behavior
Fluorescence is the emission of light from a molecule after it has absorbed light and reached an excited singlet state. libretexts.org The intensity and wavelength of fluorescence are sensitive to the molecular structure. libretexts.org For instance, increasing the number of methyl groups on a benzene ring generally leads to an increase in the relative intensity of fluorescence. libretexts.org 1,3,5-Triphenylbenzene is known to be a fluorescent compound with an emission peak at 352 nm. aatbio.com
Phosphorescence is a similar process but involves a transition from an excited triplet state to the ground state, resulting in a longer-lived emission. libretexts.org The "heavy atom effect," where the presence of heavier atoms like halogens increases the probability of intersystem crossing to the triplet state, can decrease fluorescence intensity. libretexts.org
Excited State Dynamics and Lifetimes
The study of excited-state dynamics provides insights into the processes that occur after a molecule absorbs light, including vibrational relaxation, internal conversion, intersystem crossing, and fluorescence or phosphorescence. rsc.org Time-resolved fluorescence spectroscopy can measure the lifetime of excited states. nih.gov
For example, a study on 1,3,5-tris(phenylethynyl)benzene, a related compound, identified two fluorescence components with distinct lifetimes: a short-lived component of 150 fs and a long-lived component of 10 ns. nih.gov This was interpreted as a rapid structural relaxation from a nonplanar excited state to a more stable, planar excited state. nih.gov The lifetimes of excited states are crucial for applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis. nih.govrsc.org
| Compound | Wavelength of Fluorescence (nm) | Relative Intensity of Fluorescence |
|---|---|---|
| Benzene | 270-310 | 10 |
| Toluene | 270-320 | 17 |
| Propyl Benzene | 270-320 | 17 |
Exciplex Formation and Thermally Activated Delayed Fluorescence (TADF)
An exciplex, or excited-state complex, is a transient molecular entity formed between an electron donor and an electron acceptor, where one of the species is in an electronically excited state. researchgate.net These complexes are characterized by a red-shifted and broad emission spectrum compared to the emission of the individual components. The formation of an exciplex is a key phenomenon in the mechanism of thermally activated delayed fluorescence (TADF).
TADF is a process that allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, significantly enhancing the efficiency of organic light-emitting diodes (OLEDs). This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). In systems exhibiting TADF, a molecule in the excited singlet state can undergo intersystem crossing (ISC) to the triplet state. If the ΔEST is small enough, the triplet exciton (B1674681) can be promoted back to the singlet state through reverse intersystem crossing (RISC), a process that is facilitated by thermal energy. This up-converted singlet exciton can then decay radiatively, producing delayed fluorescence.
While there are no specific studies demonstrating exciplex formation or TADF for this compound itself, the 1,3,5-triarylbenzene core is a common structural motif in molecules designed for these applications. For instance, exciplexes have been studied using triarylbenzene derivatives as electron donors in combination with suitable electron acceptors. researchgate.net In such systems, the triarylbenzene moiety provides the electron-donating component for exciplex formation. The efficiency of TADF in these systems is highly dependent on the energy levels of the donor and acceptor, as well as their spatial arrangement. For example, studies on covalently bonded carbazole (B46965) (donor) and benzoyl-1H-1,2,3-triazole (acceptor) systems have shown that a small singlet-triplet splitting can lead to efficient TADF. scienceopen.com The formation of intramolecular exciplexes has been observed in non-polar solvents with molecules containing both electron donor and acceptor moieties. rsc.org
Computational and Theoretical Chemistry Studies
Excited State Theoretical Modeling
Prediction of Optical and Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the optical and spectroscopic properties of complex organic molecules like 1,3,5-Tris(2-methylphenyl)benzene. These theoretical predictions are crucial for understanding the electronic transitions and for the interpretation of experimental spectra.
UV-Vis Spectra: The electronic absorption spectra of tris-substituted benzenes are governed by π-π* transitions. Theoretical calculations for analogous compounds, such as 1,3,5-triphenylbenzene (B1329565) and its derivatives, help in understanding the influence of substituent groups on the absorption maxima (λ_max). For this compound, the presence of methyl groups in the ortho position of the peripheral phenyl rings is expected to cause a slight bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 1,3,5-triphenylbenzene. This is due to the electron-donating nature of the methyl groups, which can slightly raise the energy of the highest occupied molecular orbital (HOMO).
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods. For this compound, theoretical calculations would be essential to assign the complex proton and carbon signals arising from the different aromatic rings and the methyl groups. In similar structures, like 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, the chemical shifts of the central benzene (B151609) hydrogens appear as a singlet, indicating the C3 symmetry of the molecule. nih.gov For this compound, a similar singlet would be expected for the three protons on the central benzene ring. The protons of the outer tolyl groups would exhibit more complex splitting patterns due to their lower symmetry.
Table 1: Predicted Spectroscopic Data for this compound (Hypothetical based on related compounds)
| Spectroscopic Technique | Predicted Observation | Rationale based on Analogous Compounds |
| UV-Vis | λ_max slightly red-shifted compared to 1,3,5-triphenylbenzene. | Electron-donating methyl groups increase HOMO energy. |
| ¹H NMR | Singlet for central benzene protons; complex multiplets for tolyl protons; singlet for methyl protons. | C3 symmetry of the core; restricted rotation of peripheral rings. nih.gov |
| ¹³C NMR | Distinct signals for the central and peripheral aromatic carbons, and the methyl carbons. | Reflects the different chemical environments of the carbon atoms. |
Intermolecular Interaction Analysis and Molecular Dynamics Simulations
The non-covalent interactions governing the packing of this compound molecules in the solid state and their dynamics in solution can be effectively studied through intermolecular interaction analysis and molecular dynamics (MD) simulations.
The steric hindrance caused by the ortho-methyl groups is a dominant factor influencing the intermolecular interactions. These groups prevent planar packing of the molecules, leading to a propeller-like conformation. The primary intermolecular forces at play would be van der Waals interactions, including dispersion forces and π-π stacking, although the latter might be distorted due to the non-planar arrangement.
Structure-Property Relationship Prediction through Computational Design
Computational design allows for the in-silico exploration of derivatives of this compound to predict and tailor their properties for specific applications. By systematically modifying the substituents on the aromatic rings, it is possible to establish structure-property relationships.
For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the peripheral phenyl rings would significantly alter the electronic properties of the molecule. Computational studies on other triskelion-shaped π-luminophores have shown that the nature and position of functional groups can tune the emission wavelengths and quantum yields. researchgate.net By performing DFT calculations on a library of virtual derivatives of this compound, one could predict their HOMO-LUMO gaps, which are indicative of their potential as organic electronic materials.
Table 2: Hypothetical Computational Design Study on this compound Derivatives
| Derivative | Modification | Predicted Property Change | Potential Application |
| Nitro-substituted | Addition of -NO₂ groups | Lowered LUMO energy, potential for n-type conductivity | Electron-transport materials |
| Amino-substituted | Addition of -NH₂ groups | Raised HOMO energy, enhanced hole-transport properties | Hole-transport materials in OLEDs |
| Extended π-conjugation | Replacing methyl with larger aromatic groups | Red-shifted absorption and emission | Organic light-emitting diodes (OLEDs) |
These computational design studies are invaluable for guiding synthetic efforts towards novel materials with desired optical and electronic properties, leveraging the robust and sterically defined core of this compound.
Supramolecular Chemistry and Self Assembly Phenomena
Design Principles for Directed Self-Assembly
The predictable formation of complex architectures from 1,3,5-Tris(2-methylphenyl)benzene relies on a set of well-understood design principles. These principles leverage both the inherent geometry of the molecule and the nature of the noncovalent forces that govern its interactions with other molecules.
The core of this compound's utility in supramolecular chemistry lies in its C3 symmetry. youtube.com The central benzene (B151609) ring, substituted at the 1, 3, and 5 positions with 2-methylphenyl groups, creates a propeller-like, trigonal geometry. sapub.org This inherent threefold symmetry acts as a blueprint, directing the molecule to assemble into highly ordered, often symmetrical, superstructures. youtube.comsapub.org This is a common strategy in supramolecular chemistry, where the symmetry of the building blocks dictates the symmetry of the resulting assembly.
The self-assembly process is driven by a variety of noncovalent interactions. The rational design and control of these interactions are crucial for achieving desired supramolecular architectures.
π-Stacking: The aromatic rings of this compound are electron-rich, leading to significant π-π stacking interactions. nih.govnih.gov These interactions, where the pi orbitals of adjacent aromatic rings overlap, are a primary driving force for the formation of one-dimensional stacks and other aggregated structures. nih.gov The strength of these interactions can be influenced by the presence and nature of substituents on the aromatic rings. nih.govresearchgate.net
Hydrogen Bonding: While this compound itself does not possess traditional hydrogen bond donors, derivatives of the 1,3,5-triarylbenzene core can be functionalized with groups capable of hydrogen bonding, such as carboxylic acids or amides. nih.govnih.gov These interactions provide directionality and stability to the resulting supramolecular assemblies. nih.govtue.nl For instance, benzene-1,3,5-tricarboxamides are known to form robust, one-dimensional rod-like structures stabilized by threefold hydrogen bonding. rsc.org
Halogen Bonding: The introduction of halogen atoms onto the phenyl rings of the 1,3,5-triarylbenzene scaffold can introduce another layer of control through halogen bonding. This interaction, where a halogen atom acts as an electrophilic species, can direct the assembly of molecules in a highly specific manner, as seen in the self-assembly of 1,3,5-tris(4-bromophenyl)benzene (B1296842) on surfaces. nih.gov
Formation of Supramolecular Assemblies in Solution and on Surfaces
The self-assembly of this compound and its derivatives can occur in various environments, leading to a diverse range of morphologies.
In solution, derivatives of the 1,3,5-triarylbenzene core, particularly those functionalized with amide groups (benzene-1,3,5-tricarboxamides or BTAs), are well-known to form one-dimensional fibrous aggregates. nih.govrsc.org These fibers are often composed of helical stacks of molecules, where the chirality of the helix can be influenced by the molecular structure and the surrounding environment. nih.govtue.nl The formation of these structures is a result of a delicate balance between hydrogen bonding, π-π stacking, and solvent effects. nih.gov
On solid surfaces, the self-assembly of 1,3,5-triarylbenzene derivatives can lead to the formation of highly ordered two-dimensional networks. A notable example is the formation of honeycomb frameworks by 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) on a silver surface. mpg.de These networks create well-defined nanocavities that can be used to template the arrangement of other molecules. mpg.de The structure of these surface-confined assemblies is dictated by a combination of intermolecular interactions and molecule-substrate interactions. nih.gov Depending on the substrate and annealing conditions, different phases, such as one-dimensional ribbons or close-packed structures, can be observed. mpg.de
Host-Guest Chemistry and Complexation Behavior
Generative AI Response: No Information Found for "this compound" in the Context of Dynamic Supramolecular Reorganization and Stimuli Responsiveness
Following a comprehensive and targeted search of publicly available scientific literature and chemical databases, it has been determined that there is no specific information regarding the dynamic supramolecular reorganization and stimuli-responsive phenomena of the chemical compound This compound .
Extensive searches were conducted using a variety of specific keywords and search strategies, including:
"dynamic supramolecular systems of this compound"
"stimuli-responsive behavior of this compound"
"this compound host-guest chemistry"
"photo-responsive materials containing this compound"
"dynamic covalent chemistry of this compound"
"mechanochromic properties of this compound"
"thermo-responsive self-assembly of 1,3,5-tri(o-tolyl)benzene"
The search results did yield information on the synthesis and basic physical properties of this compound. Additionally, a significant body of research was found on the supramolecular chemistry of structurally related but distinct molecules. These include benzene-1,3,5-tricarboxamides (BTAs), which are well-known for their ability to form dynamic, stimuli-responsive supramolecular polymers. nih.govnih.gov Research was also found on other derivatives of 1,3,5-triarylbenzene, where different functional groups are attached to the peripheral phenyl rings, leading to various forms of self-assembly and responsiveness. mdpi.comresearchgate.net
However, none of the retrieved sources provide specific data, research findings, or detailed discussions on how this compound itself participates in dynamic supramolecular reorganization or responds to external stimuli such as light, heat, or chemical agents. The presence of the ortho-methyl groups on the phenyl rings imparts significant steric hindrance, which likely influences its aggregation behavior in ways that are distinct from its less hindered or more functionalized analogues. Without specific studies on this compound, any discussion of its dynamic supramolecular chemistry would be purely speculative.
Due to the strict requirement to focus solely on "this compound" and to exclude information on other compounds, it is not possible to generate the requested article section on "Dynamic Supramolecular Reorganization and Stimuli Responsiveness." The necessary scientifically accurate and specific information for this topic and this particular compound is not present in the available literature.
Applications in Advanced Materials and Device Technologies
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
In the realm of organic light-emitting diodes (OLEDs), the performance and stability of the devices are intrinsically linked to the properties of the organic materials used. While direct performance data for 1,3,5-Tris(2-methylphenyl)benzene in OLEDs is not extensively documented in publicly available research, the applications of its structural analogs, particularly triazine and other triphenylbenzene derivatives, provide strong indicators of its potential.
In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent emitter (guest). The host's primary roles are to facilitate charge transport and to efficiently transfer energy to the guest. A high triplet energy level is a critical requirement for a host material to prevent back-energy transfer from the phosphorescent dopant.
While specific data for this compound is scarce, studies on related triazine derivatives demonstrate their efficacy as host materials. For instance, a device incorporating 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) as a host for a green phosphorescent emitter achieved a high external quantum efficiency (EQE) of 17.5% and a power efficiency of 59.0 lm/W. rsc.org Another bipolar host material based on a 1,3,5-triazine (B166579) derivative, when used in blue and green PhOLEDs, resulted in maximum EQEs of 14.4% and 21.2%, respectively. rsc.org These findings suggest that the triphenylbenzene core, as present in this compound, provides a robust framework for designing high-triplet-energy host materials.
Table 1: Performance of Selected Triazine-Based Host Materials in Phosphorescent OLEDs
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (lm/W) | Reference |
| 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | (PPy)₂Ir(acac) (Green) | 17.5% | 59.0 | rsc.org |
| 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | Blue Emitter | 14.4% | Not Reported | rsc.org |
| 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | Green Emitter | 21.2% | Not Reported | rsc.org |
This table presents data for compounds structurally related to this compound to illustrate the potential of this class of materials.
Efficient charge injection and transport are paramount for optimal OLED performance. Materials with high electron mobility are used as electron transport layers (ETLs), while materials that impede the flow of holes are used as hole blocking layers (HBLs). The electron-deficient nature of the triazine core in related compounds suggests that this compound could possess electron-transporting properties.
Studies on star-shaped 1,3,5-triazine derivatives have shown good electron mobilities, on the order of 10⁻⁴ cm²V⁻¹s⁻¹. rsc.org For example, a terphenyl-based material with diphenylphosphine (B32561) oxide moieties, designed for electron transport, achieved an electron mobility of around 10⁻⁴ cm²V⁻¹s⁻¹. rsc.org Furthermore, the incorporation of a 1,3,5-tris(N-phenylbenzimidizol-2-yl)benzene (TPBi) layer, a known hole-blocker and electron-transporter, has been shown to significantly improve device performance by facilitating electron injection and blocking holes. This highlights the potential of the core structure of this compound in designing effective charge transport and blocking layers.
The development of stable and efficient blue-emitting materials remains a critical challenge in OLED technology. The wide bandgap and high photoluminescence efficiency are key characteristics of a good blue emitter. The 1,3,5-triphenylbenzene (B1329565) platform is recognized as a versatile and stable fluorescent core. rsc.org
Organic Semiconductors and Charge Transport Characteristics
The ability of organic molecules to transport charge is the foundation of their use as semiconductors in various electronic devices. The molecular packing and electronic coupling between molecules play a crucial role in determining the charge carrier mobility.
Amorphous molecular materials are advantageous for large-area electronic device fabrication due to their isotropic properties and lack of grain boundaries. Starburst molecules based on a π-electron system, such as derivatives of 1,3,5-tris[4-(diphenylamino)phenyl]benzene (B1644438), have been synthesized and identified as a novel class of amorphous molecular materials with high glass-transition temperatures, which is indicative of high thermal stability. rsc.org These materials form stable amorphous glasses, a desirable property for thin-film devices. While specific electronic device performance data for amorphous this compound is not detailed in the literature, its structural similarity to these high-performance amorphous materials is promising.
While amorphous materials offer processing advantages, crystalline organic semiconductors generally exhibit higher charge carrier mobilities due to their long-range molecular order. The control of molecular packing through crystal engineering is a key strategy to enhance charge transport. For instance, liquid-crystalline thieno[3,2-b]thiophene (B52689) polymers have demonstrated charge-carrier mobilities in the range of 0.2-0.6 cm²V⁻¹s⁻¹ when their morphology is highly organized. nih.gov
The ortho-methyl groups in this compound introduce significant steric hindrance, which influences its conformational preferences and solid-state packing. While this steric hindrance can promote the formation of stable amorphous phases, it also presents an opportunity for crystal engineering. By carefully controlling crystallization conditions or through chemical modification, it might be possible to achieve specific crystalline polymorphs with optimized intermolecular interactions for enhanced charge carrier mobility. However, specific research on engineering the crystallinity of this compound for this purpose is yet to be extensively reported.
: Building Blocks for Extended Architectures
The rigid, non-planar, and three-fold symmetric structure of this compound makes it an attractive building block, or tecton, for the construction of larger, well-defined supramolecular and macromolecular architectures. The ortho-methyl groups induce a significant steric twist between the central and peripheral phenyl rings, preventing full coplanarity and promoting the formation of three-dimensional structures. This inherent geometry is highly desirable in the design of materials with porous networks and in the synthesis of complex globular macromolecules.
Precursors for Dendrimer and Hyperbranched Polymer Synthesis
The C3-symmetric core of this compound is an ideal starting point for the synthesis of dendrimers and hyperbranched polymers. Dendrimers are perfectly branched, monodisperse macromolecules with a compact, globular structure, while hyperbranched polymers are less perfect but more easily synthesized analogues. The 1,3,5-trisubstituted benzene (B151609) unit can serve as the central core from which dendritic wedges, or dendrons, are grown in a generational fashion.
While direct synthesis of dendrimers from the parent this compound requires its functionalization (e.g., through bromination or lithiation of the peripheral rings to allow for coupling reactions), the core structure is fundamental to this class of materials. For instance, related starburst molecules based on a 1,3,5-tris(phenyl)benzene core, such as 1,3,5-tris[4-(diphenylamino)phenyl]benzene and its derivatives, have been synthesized and shown to form stable amorphous molecular materials with high glass-transition temperatures. rsc.org These materials are crucial for applications in organic light-emitting diodes (OLEDs) as hole-transporting layers.
Similarly, aromatic dendrimers utilizing a 1,3,5-triazine core, which is isoelectronic to a benzene ring, have been extensively studied. nih.govnih.gov These studies demonstrate the versatility of C3-symmetric cores in creating complex, functional macromolecules. The synthesis of such dendrimers often involves iterative steps of coupling and activation, starting from a central core. The non-planar nature imparted by the ortho-methyl groups in this compound could be particularly advantageous in creating dendrimers with well-defined, non-collapsing cavities.
Linkers in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable porosity. The synthesis of COFs relies on the use of rigid molecular building blocks that can form strong covalent bonds in a predetermined geometry. The trigonal (three-connected) geometry of this compound makes it a prime candidate for a linker in the construction of 2D or 3D COFs.
To be used as a linker, the parent compound must be functionalized with reactive groups that can undergo condensation reactions to form the framework. Common functionalities include amino, boronic acid, or aldehyde groups. For example, the analogue 1,3,5-tris(4-aminophenyl)benzene (TAPB) is a widely used tritopic linker for constructing highly stable and porous COFs. ossila.com When TAPB is condensed with a linear dialdehyde, it forms a 2D hexagonal network linked by imine bonds. These COFs exhibit high thermal stability and permanent porosity, making them suitable for gas storage and separation. ossila.com
Another related building block, 1,3,5-tris(4-bromophenyl)benzene (B1296842) , has been used to synthesize 2D COFs directly on surfaces like graphite (B72142) and copper through surface-mediated Ullmann coupling. rsc.org This approach allows for the creation of large, single-layer sheets of COF material. The underlying principle in all these examples is the use of the rigid, C3-symmetric 1,3,5-trisubstituted benzene core to direct the formation of an extended, ordered, porous network. The methyl groups in this compound would provide additional three-dimensionality to the resulting framework.
| COF Precursor | Functional Group | Resulting COF Application | Reference |
| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Amine (-NH₂) | Gas separation (CO₂ over N₂), Adsorption of pollutants | ossila.com |
| 1,3,5-Tris(4-bromophenyl)benzene | Bromo (-Br) | Surface-mediated 2D framework synthesis | rsc.org |
Components in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). Similar to their role in COFs, 1,3,5-trisubstituted benzenes are excellent candidates for tritopic linkers in MOFs, provided they are functionalized with groups capable of coordinating to metal centers, such as carboxylates or nitrogen-containing heterocycles.
While this compound itself lacks coordinating groups, its derivatives are key components in a wide range of MOFs. The rigid core ensures the formation of robust, porous frameworks with predictable topologies.
Carboxylate-Functionalized Linkers : The ligand 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB) is a classic example of a trigonal linker used to build highly porous MOFs, such as MOF-177 and HKUST-1. These frameworks are renowned for their exceptionally high surface areas and gas storage capacities, particularly for hydrogen and methane. rsc.org
Nitrogen-Donor Linkers : Derivatives featuring imidazole (B134444) or triazole groups are also widely employed. For instance, 1,3,5-tris(1-imidazolyl)benzene and 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene have been used to synthesize MOFs with interesting catalytic and anion-exchange properties. tandfonline.comresearchgate.netresearchgate.net These linkers coordinate with various transition metals like copper, cobalt, and nickel to form diverse 3D structures. tandfonline.comresearchgate.net Research has also been conducted on MOFs derived from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene , which show promise for CO₂ capture. mdpi.com
The role of the 1,3,5-trisubstituted benzene core in these examples is to provide the geometric directionality and structural rigidity necessary to form an extended, porous network upon coordination with metal centers.
| MOF Linker | Coordinating Group | Metal Ion Example | Resulting MOF Application | Reference |
| 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) | Carboxylate (-COOH) | Zn⁴⁺, Cu²⁺ | Gas storage (H₂, CH₄) | rsc.org |
| 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene | Imidazole | Cu²⁺, Co²⁺ | Porous frameworks, Thermal stability | tandfonline.comresearchgate.net |
| 1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene | Benzimidazole | Cu²⁺, Cr³⁺, Al³⁺ | CO₂ adsorption and selectivity | mdpi.com |
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for technologies like frequency conversion, optical switching, and 3D microfabrication. Molecules with specific electronic and structural properties, particularly those with a high degree of polarizability and a non-centrosymmetric (octupolar for NLO purposes) arrangement, can exhibit significant NLO effects.
The 1,3,5-trisubstituted benzene core provides an excellent scaffold for designing octupolar NLO chromophores. By attaching electron-donating (D) and/or electron-accepting (A) groups to the periphery of this C3-symmetric core, it is possible to create molecules with large first hyperpolarizability (β) values, a key measure of second-order NLO activity.
While this compound itself is not expected to have a strong NLO response due to the lack of strong donor or acceptor groups, it serves as a foundational structure. Research in this area has focused on derivatives where this core is functionalized to enhance its electronic properties.
For example, significant NLO properties have been reported for derivatives such as:
1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives : These molecules feature electron-accepting cyano groups at the core and extended π-systems with donor groups at the periphery. They exhibit large two-photon absorption cross-sections, which is a third-order NLO property. nih.govkorea.ac.kr
1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives : In this design, electron-donating methoxy (B1213986) groups are at the core, and acceptor groups are placed at the edge of the peripheral styryl units. These chromophores show very large first hyperpolarizability values and good thermal stability. nih.gov
The key design principle is the creation of a 2D or 3D charge-transfer network within the molecule upon excitation. The 1,3,5-trisubstituted benzene core facilitates this octupolar charge distribution. The non-planar structure induced by the ortho-methyl groups in this compound could potentially be used to enhance the bulk NLO properties by helping to prevent the centrosymmetric crystal packing that would cancel out the molecular NLO effect.
| NLO Compound Family | Structural Features | Key NLO Property | Reference |
| 1,3,5-Tricyano-2,4,6-tris(styryl)benzene derivatives | Acceptor core (cyano), Donor periphery | Large two-photon absorption (TPA) cross-sections | nih.govkorea.ac.kr |
| 1,3,5-Methoxy-2,4,6-tris(styryl)benzene derivatives | Donor core (methoxy), Acceptor periphery | Large first hyperpolarizability (β) | nih.gov |
| 1,3,5-Tricyano-2,4,6-tris(vinyl)benzene derivatives | Acceptor core (cyano), Donor-substituted vinyl groups | Large first hyperpolarizability (β) | researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Derivatization and Hybridization Strategies
The functionalization of the 1,3,5-Tris(2-methylphenyl)benzene core and its peripheral phenyl rings is a key area for future research. The introduction of various functional groups can significantly alter the electronic and photophysical properties of the molecule.
Novel derivatization strategies are being explored to enhance the capabilities of this compound. For instance, the synthesis of starburst molecules with a 1,3,5-Tris[4-(diphenylamino)phenyl]benzene (B1644438) core and its methyl-substituted derivatives has yielded a new class of amorphous molecular materials with high glass-transition temperatures. rsc.org These materials are of interest for their potential use in organic light-emitting diodes (OLEDs).
Hybridization with other molecular entities is another promising approach. For example, incorporating this compound into larger supramolecular structures or polymers can lead to materials with unique properties. Research into 1,3,5-triarylbenzene derivatives has shown that these molecules can serve as versatile building blocks for creating complex architectures, including dendrimers and hyperbranched polymers with applications in liquid crystals and other advanced materials. researchgate.net
The table below outlines some potential derivatization and hybridization strategies and their expected outcomes.
| Strategy | Functional Groups/Hybrid Partners | Potential Outcome | Relevant Research Areas |
| Derivatization | Electron-donating/withdrawing groups, halogens | Tunable electronic and optical properties | Organic electronics, sensors |
| Hybridization | Carbazole (B46965), thiophene, fluorene (B118485) moieties | Enhanced charge transport and luminescent properties | OLEDs, organic photovoltaics |
| Polymerization | Incorporation into polymer backbones | Improved processability and film-forming properties | Polymer chemistry, materials science |
Exploration of New Applications in Sensing and Catalysis
The π-electron-rich nature and stable framework of this compound and its derivatives make them excellent candidates for sensing and catalytic applications.
In the realm of chemical sensing, derivatives of the closely related 1,3,5-triphenylbenzene (B1329565) have demonstrated significant potential. rsc.org These compounds can act as fluorescent chemosensors for detecting a variety of analytes, including nitroaromatic compounds, which are components of many explosives. rsc.org The principle behind this sensing mechanism often involves fluorescence quenching or enhancement upon interaction with the target analyte. rsc.org Future research will likely focus on developing sensors based on this compound for a wider range of environmentally and biologically significant species. rsc.org
In catalysis, the rigid C3-symmetric structure of this compound can be functionalized with catalytic moieties to create novel catalysts. For example, the related compound 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) has been used as a ligand to create porous metal-organic frameworks (POMOFs) with electrocatalytic properties. rsc.org Similarly, derivatives of this compound could be designed to catalyze specific organic reactions, offering high selectivity due to their well-defined structure.
The following table summarizes potential new applications in sensing and catalysis.
| Application | Target Analyte/Reaction | Underlying Principle | Potential Impact |
| Sensing | Heavy metal ions, volatile organic compounds (VOCs), biological molecules | Fluorescence modulation, colorimetric changes | Environmental monitoring, medical diagnostics |
| Catalysis | Asymmetric synthesis, cross-coupling reactions | Steric guidance, active site isolation | Green chemistry, pharmaceutical synthesis |
Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound-based materials during their operation is crucial for optimizing their performance. Advanced in-situ characterization techniques will play a pivotal role in this endeavor.
Techniques such as in-situ NMR spectroscopy and time-resolved fluorescence spectroscopy can provide real-time information about conformational changes, molecular interactions, and reaction kinetics. For instance, studying the dynamic processes of a fluorescent sensor based on a this compound derivative as it binds to an analyte can reveal the mechanism of sensing and help in designing more efficient sensors.
The use of simultaneous thermogravimetric analysis/differential scanning calorimetry coupled with mass spectrometry (TGA/DSC-MS) can be employed to analyze the thermal decomposition process of materials derived from this compound, providing insights into their stability and degradation pathways. rsc.org
Machine Learning and AI-Driven Materials Discovery and Design
Machine learning and artificial intelligence (AI) are set to revolutionize the field of materials science, and the development of new materials based on this compound is no exception.
By training algorithms on existing experimental and computational data, machine learning models can predict the properties of novel derivatives of this compound without the need for their synthesis and characterization. This can significantly accelerate the discovery of new materials with desired functionalities. For example, AI can be used to screen a vast virtual library of potential derivatives to identify the most promising candidates for a specific application, such as a high-efficiency blue emitter for OLEDs.
Computational studies, including molecular docking and molecular dynamics simulations, are already being used to investigate the potential of related compounds, such as 1,3,5-Tris(4-carboxyphenyl)benzene, as anticancer agents by studying their interaction with DNA. nih.gov These computational approaches, when combined with machine learning, can provide powerful tools for designing new therapeutic agents based on the this compound scaffold.
The integration of AI in the research and development pipeline is expected to create a feedback loop where predictions from machine learning models guide experimental efforts, and the new experimental data is used to further refine the models, leading to a more efficient and targeted approach to materials discovery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3,5-Tris(2-methylphenyl)benzene, and how can reaction conditions be optimized for reproducibility?
- Methodology :
- Suzuki-Miyaura cross-coupling is a common method for synthesizing tris(aryl)benzenes. Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids and halides under inert atmospheres.
- Optimization : Vary solvent systems (e.g., toluene/ethanol mixtures), temperature (80–120°C), and stoichiometric ratios to maximize yield. Monitor purity via TLC and confirm structure with ¹H/¹³C NMR (aromatic proton integration and coupling patterns) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity crystals .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Expect three distinct aromatic proton environments (δ 6.8–7.2 ppm) with splitting patterns reflecting symmetry. Methyl groups appear as singlets (δ ~2.3 ppm).
- ¹³C NMR : Aromatic carbons (δ 125–140 ppm), methyl carbons (δ 20–25 ppm).
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermodynamic stability data for this compound under varying conditions?
- Controlled Replication : Repeat stability tests (e.g., thermogravimetric analysis, TGA) under standardized humidity, temperature, and light exposure. Compare degradation rates using HPLC to identify environmental sensitivities .
- Data Harmonization : Apply chemometric analysis (e.g., principal component analysis) to isolate variables (e.g., oxygen levels, solvent residues) causing discrepancies .
- Cross-Lab Validation : Collaborate with independent labs to verify results, ensuring instrumentation calibration (e.g., DSC for melting point consistency) .
Q. How can computational modeling guide the design of this compound derivatives with tailored photophysical properties?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict absorption/emission wavelengths. Optimize substituent positions (e.g., electron-donating/withdrawing groups) to modulate band gaps .
- Molecular Dynamics (MD) : Simulate interactions with solvents or matrices (e.g., polymers) to assess aggregation-induced emission (AIE) behavior .
- Validation : Synthesize top-ranked derivatives and compare experimental UV-Vis/fluorescence spectra with computational predictions .
Q. What methodologies characterize the surface adsorption behavior of this compound on metal-organic frameworks (MOFs)?
- Microspectroscopic Imaging : Use AFM-IR or Raman mapping to visualize adsorption sites and orientation on MOF surfaces .
- Adsorption Isotherms : Conduct gas/vapor sorption experiments (e.g., N₂ at 77 K) to quantify surface area and pore occupancy. Fit data to Langmuir/Freundlich models .
- XPS Analysis : Detect shifts in binding energy to confirm π-π interactions or covalent bonding with MOF linkers .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particulates exceed OSHA limits (e.g., during grinding) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. Store in airtight containers away from oxidizers .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers design robust kinetic studies for this compound reactivity in cross-coupling reactions?
- Variable Control : Fix catalyst loading and solvent while varying aryl halide substrates. Use in situ FTIR or GC-MS to track reaction progress .
- Rate Law Determination : Perform time-course sampling and fit data to pseudo-first/second-order models. Compare activation energies (Arrhenius plots) across substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
